4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide
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Overview
Description
TPKI-25 is a compound known for its potent kinase inhibitory activity. It is part of a chemogenomic set of protein kinase inhibitors used in studying kinase biology. This compound has shown significant potential in inhibiting specific kinases, making it a valuable tool in biochemical research and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TPKI-25 involves a series of chemical reactions, including phosphorylation and cyclization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the preparation of kinase inhibitors like TPKI-25 typically involves the use of high-purity reagents and controlled reaction environments to ensure the specificity and potency of the final product .
Industrial Production Methods
Industrial production of TPKI-25 would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process would include multiple purification steps to isolate the compound in its pure form, ensuring its efficacy and safety for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
TPKI-25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving TPKI-25 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in various functionalized derivatives of TPKI-25 .
Scientific Research Applications
TPKI-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of kinases in various biological processes.
Medicine: Potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting specific kinases.
Mechanism of Action
TPKI-25 exerts its effects by inhibiting specific protein kinases. It binds to the active site of the kinase, preventing the transfer of phosphate groups from ATP to substrate proteins. This inhibition disrupts the signaling pathways regulated by these kinases, leading to altered cellular functions. The molecular targets of TPKI-25 include various kinases involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to TPKI-25 include:
TPKI-24: Another kinase inhibitor with similar inhibitory activity.
TPKI-26: Known for its potent kinase inhibition.
GSK461364: A kinase inhibitor with a different target specificity.
GSK579289A: Another kinase inhibitor with unique properties.
Uniqueness of TPKI-25
TPKI-25 is unique due to its high selectivity and potency in inhibiting specific kinases. Unlike some other kinase inhibitors, TPKI-25 has a narrow spectrum of activity, making it a valuable tool for studying specific kinase functions without off-target effects. This selectivity enhances its utility in both research and potential therapeutic applications .
Properties
Molecular Formula |
C29H40FN7O3 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C29H40FN7O3/c1-5-29(30)18-37(21-8-6-7-9-21)25-23(36(3)27(29)39)17-31-28(34-25)33-22-11-10-19(16-24(22)40-4)26(38)32-20-12-14-35(2)15-13-20/h10-11,16-17,20-21H,5-9,12-15,18H2,1-4H3,(H,32,38)(H,31,33,34)/t29-/m1/s1 |
InChI Key |
QEIJYXMTALGXJH-GDLZYMKVSA-N |
Isomeric SMILES |
CC[C@]1(CN(C2=NC(=NC=C2N(C1=O)C)NC3=C(C=C(C=C3)C(=O)NC4CCN(CC4)C)OC)C5CCCC5)F |
Canonical SMILES |
CCC1(CN(C2=NC(=NC=C2N(C1=O)C)NC3=C(C=C(C=C3)C(=O)NC4CCN(CC4)C)OC)C5CCCC5)F |
Origin of Product |
United States |
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